molecular formula C13H13NO4S B2967687 4-(3-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester CAS No. 886497-99-0

4-(3-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B2967687
CAS No.: 886497-99-0
M. Wt: 279.31
InChI Key: VSEIRTICAXEFIM-UHFFFAOYSA-N
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Description

4-(3-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound has a methoxy group attached to the phenyl ring, which can influence its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-methoxybenzaldehyde and thiourea as starting materials.

  • Condensation Reaction: The first step involves the condensation of 3-methoxybenzaldehyde with thiourea to form an intermediate thiazole derivative.

  • Oxidation: The intermediate is then oxidized to introduce the keto group, resulting in the formation of 2-oxo-2,3-dihydro-thiazole-5-carboxylic acid.

  • Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of a catalyst such as sulfuric acid to produce the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the sulfur atom.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles like amines or halides under basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted thiazoles.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for certain biological targets.

  • Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 2-Oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester: Similar structure but without the methoxy group.

  • 4-(3-Hydroxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: The presence of the methoxy group on the phenyl ring makes this compound unique compared to its analogs. This group can influence the electronic properties and reactivity of the molecule, potentially leading to different biological activities and applications.

Properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-3-18-12(15)11-10(14-13(16)19-11)8-5-4-6-9(7-8)17-2/h4-7H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEIRTICAXEFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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